molecular formula C7H14O B103046 5-Hexen-2-ol, 2-methyl- CAS No. 16744-89-1

5-Hexen-2-ol, 2-methyl-

Cat. No. B103046
CAS RN: 16744-89-1
M. Wt: 114.19 g/mol
InChI Key: RVHXDRXNRJQLGG-UHFFFAOYSA-N
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Description

5-Hexen-2-ol, 2-methyl- (also known as 2-methyl-5-hexen-2-ol) is a volatile organic compound (VOC) found in a variety of natural sources, such as plants, fungi, and bacteria. It is known to have a wide range of physiological and biochemical effects, and has been studied for its potential applications in pharmacology, medicine, and biotechnology.

Scientific Research Applications

Synthesis and Catalysis

Platinum(II)-catalyzed Annulation of 5-Methyl-5-hexen-1-ols with Aldehydes This research outlines the use of 5-methyl-5-hexen-1-ol in the stereoselective construction of cyclic ethers, a framework commonly seen in biologically active organic molecules. The study emphasizes the reaction of 5-methyl-5-hexen-1-ol with aldehydes under PtCl2–AgOTf catalysis, leading to the formation of 2,3-disubstituted tetrahydropyrans, a process beneficial for synthetic organic chemistry and pharmaceuticals (Miura et al., 2008).

Polymerization and Material Science

Alternating Copolymerization of Ethylene and 5-Hexen-1-ol The research demonstrates the copolymerization of ethylene and 5-hexen-1-ol using a specific zirconium-based catalyst. The resulting copolymer exhibits alternating units of ethylene and 5-hexen-1-ol, providing insights into polymer chain structures and potentially influencing material properties like flexibility, durability, and chemical resistance (Hagihara et al., 2001).

Copolymerization of Olefins with α-olefins Containing Hydroxyl Groups This paper explores the copolymerization of ethylene or propylene with 5-hexen-1-ol, focusing on the influence of different alkylaluminum compounds on the molecular weight of the copolymers. The study contributes to understanding how the incorporation of 5-hexen-1-ol units affects the copolymers' properties, potentially leading to materials with tailored hydrophilic characteristics (Hagihara et al., 2004).

Analytical Chemistry and Mass Spectrometry

A Selected Ion Flow Tube Study of the Reactions of Biogenic Alcohols The paper discusses the use of a selected ion flow tube (SIFT) for studying the reactions of various biogenic alcohols, including isomers of hexen-1-ol. This research is crucial for understanding the chemical behavior of these compounds in the atmosphere and can aid in developing diagnostic tools for environmental monitoring and atmospheric chemistry (Schoon et al., 2007).

Catalysis and Chemical Transformations

Ruthenium Complex-catalyzed Oxidative Cyclization of 4-Penten-1-ols This study highlights the application of ruthenium complexes in the catalysis of oxidative cyclization reactions, using 2-phenyl-5-hexen-2-ol as a substrate. The research contributes to the field of catalysis, particularly in synthesizing cyclic compounds, which are significant in developing pharmaceuticals and fine chemicals (Kondo et al., 2003).

properties

IUPAC Name

2-methylhex-5-en-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14O/c1-4-5-6-7(2,3)8/h4,8H,1,5-6H2,2-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVHXDRXNRJQLGG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CCC=C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10168286
Record name 5-Hexen-2-ol, 2-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10168286
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

114.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

16744-89-1
Record name 5-Hexen-2-ol, 2-methyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016744891
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-Hexen-2-ol, 2-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10168286
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Q & A

Q1: What are the unique regioselectivity aspects of reactions involving 2-Methyl-5-hexen-2-ol?

A: Research indicates that 2-Methyl-5-hexen-2-ol exhibits interesting regioselectivity in reactions involving titanium(II)-olefin complexes. While many unsaturated alcohols undergo head-to-tail or tail-to-tail coupling under these conditions, 2-Methyl-5-hexen-2-ol demonstrates a preference for head-to-head coupling. This unusual selectivity is attributed to the formation of specific titanacyclopentane intermediates with two fused oxatitanacyclopentane rings. [, ]

Q2: Can you elaborate on the synthesis of 5,5-Dimethyltetrahydrofurfuryl alcohol from 2-Methyl-5-hexen-2-ol?

A: The synthesis of 5,5-Dimethyltetrahydrofurfuryl alcohol from 2-Methyl-5-hexen-2-ol can be achieved through a straightforward epoxidation reaction. [] This process highlights the versatility of 2-Methyl-5-hexen-2-ol as a starting material for synthesizing other valuable compounds.

Q3: Are there any other notable reactions involving 2-Methyl-5-hexen-2-ol?

A: Yes, 2-Methyl-5-hexen-2-ol can be generated from the oxidation of 2-hydroxy-2-methyl-5-hexyl radical by cupric ion in acetic acid. [] This radical itself is a product of intramolecular hydrogen-atom transfer in 2-Methyl-2-hexyloxy radical. This reaction sequence exemplifies the potential of 2-Methyl-5-hexen-2-ol as an intermediate in complex reaction pathways.

  1. Terpene und Terpen-Derivate, VIII.Notiz zur einfachen Synthese von 5,5-Dimethyltetrahydrofurfurylalkohol:
  2. The Head-to-Head Reductive Coupling of Homoallylic Alcohols Promoted by Titanium(II)-Olefin Complexes:
  3. The Head-to-Head Reductive Coupling of Homoallylic Alcohols Promoted by Titanium(II)-Olefin Complexes:
  4. Reactions of alkoxy radicals. IV. Intramolecular hydrogen-atom transfer in the presence of cupric ion: A novel directive effect:

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